

Application Notes and Protocols for Testing Dorsomorphin C Cytotoxicity

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Compound of Interest

Compound Name: *dorsmanin C*

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Introduction

Dorsomorphin, also known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a K_i value of 109 nM.^{[1][2][3]} It is a cell-permeable small molecule widely utilized in cellular and molecular biology research.^{[1][4]} While primarily known for its role as an AMPK inhibitor, Dorsomorphin also exhibits inhibitory effects on other kinases, including bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6).^{[4][5][6][7]} Notably, several studies have highlighted that its pro-apoptotic effects in cancer cells can be independent of AMPK inhibition.^{[2][8][9]} These characteristics make Dorsomorphin a valuable tool for studying various signaling pathways and a potential candidate for therapeutic development.

These application notes provide detailed protocols for assessing the cytotoxic effects of Dorsomorphin C in various cancer cell lines. The methodologies outlined below cover the evaluation of cell viability, induction of apoptosis, and analysis of key signaling pathways affected by the compound.

Mechanism of Action

Dorsomorphin C exerts its cytotoxic effects through multiple mechanisms:

- **AMPK Inhibition:** As a primary target, Dorsomorphin competitively inhibits AMPK, a crucial regulator of cellular energy homeostasis.[\[1\]](#)[\[5\]](#)[\[10\]](#)
- **BMP Signaling Inhibition:** It selectively inhibits BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and subsequent target gene transcription.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- **Induction of Apoptosis:** Dorsomorphin has been shown to induce apoptosis in cancer cells by affecting the expression of key regulatory proteins.[\[8\]](#)[\[11\]](#) For instance, it can lead to increased levels of cleaved PARP.[\[8\]](#)
- **HSF1 Inhibition:** It can inhibit the nuclear translocation of Heat Shock Factor 1 (HSF1), a transcriptional regulator of heat shock proteins (HSPs), leading to reduced HSP expression and sensitization of cancer cells to other inhibitors.[\[8\]](#)[\[11\]](#)
- **Modulation of Other Pathways:** Research suggests that Dorsomorphin can also influence other signaling cascades, such as the PI3K/Akt/mTOR pathway.[\[4\]](#)[\[12\]](#)

Data Presentation: Quantitative Analysis of Dorsomorphin C Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Dorsomorphin C in various cancer cell lines, providing a comparative overview of its cytotoxic potency.

Cell Line	Cancer Type	IC ₅₀ (μM)	Citation
HeLa	Cervical Cancer	10.71	[8]
HCT116	Colorectal Cancer	11.34	[8]
92-1	Uveal Melanoma	6.526	[13]
MP46	Uveal Melanoma	10.13	[13]
OMM2.5	Uveal Melanoma	31.45	[13]
Mel270	Uveal Melanoma	8.39	[13]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) to measure the cytotoxic effects of Dorsomorphin C on cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Dorsomorphin C (Compound C)
- DMSO (vehicle control)
- 96-well plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into 96-well plates at a density of 5,000 cells per well in 100 μ L of complete culture medium.
- **Incubation:** Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Treatment:** Prepare serial dilutions of Dorsomorphin C in complete culture medium. The final concentrations should bracket the expected IC₅₀ value. Also, prepare a vehicle control using DMSO at the same final concentration as in the highest Dorsomorphin C treatment.
- **Drug Addition:** Remove the old medium from the wells and add 100 μ L of the prepared Dorsomorphin C dilutions or vehicle control to the respective wells.

- Incubation: Incubate the treated plates for 24, 48, or 72 hours, depending on the experimental design.
- CCK-8 Addition: Add 10 μ L of CCK-8 solution to each well.
- Final Incubation: Incubate the plates for 2-3 hours at 37°C in the dark.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[\[8\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the Dorsomorphin C concentration to determine the IC50 value using non-linear regression analysis.

Caption: Workflow for Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Dorsomorphin C using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Dorsomorphin C
- DMSO (vehicle control)
- 6-well plates
- Annexin V-FITC/PI Apoptosis Detection Kit
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Dorsomorphin C at the desired concentrations for 24 hours.[8]
- Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
- Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

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